

# Structural Determination and Supramolecular Analysis of 2,5-Dimethyl-4-iodophenol

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## Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

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## Executive Summary

**2,5-Dimethyl-4-iodophenol** (CAS: 114971-53-8) represents a critical scaffold in crystal engineering and medicinal chemistry.<sup>[1]</sup> Unlike simple phenols, this molecule introduces a competition between strong hydrogen bonding (

) and directional halogen bonding (

).<sup>[1]</sup>

This guide provides a rigorous protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this compound.<sup>[1]</sup> It emphasizes the identification of Type II halogen bonds, which are pivotal for designing supramolecular assemblies and understanding the steric influence of ortho- and meta-methyl substituents on crystal packing.<sup>[1]</sup>

## Chemical Identity & Properties

Before initiating structural studies, the target's physicochemical profile must be verified to ensure phase purity.<sup>[1]</sup>

Property	Value / Description
IUPAC Name	4-Iodo-2,5-dimethylphenol
Molecular Formula	
Molecular Weight	248.06 g/mol
Melting Point	98–100 °C (Lit.) <sup>[1]</sup>
Appearance	Off-white to pale yellow needles
Solubility	Soluble in , EtOH, Acetone; Insoluble in
H-Bond Donor	1 (Phenolic OH)
Halogen Bond Donor	1 (Iodine -hole)

## Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for structural solution. The following protocol ensures high purity and optimal crystal habit.

### Synthesis Route (Direct Iodination)

Rationale: Direct iodination of activated phenols is preferred over diazonium routes for yield and atom economy.

- Reagents: Dissolve 2,5-dimethylphenol (10 mmol) in methanol (20 mL).
- Iodination: Add Sodium Iodide (NaI, 12 mmol) followed by the dropwise addition of aqueous Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide ( ) at 0°C.
  - Mechanism:<sup>[1]</sup><sup>[2]</sup> In situ generation of electrophilic iodine species ( ).

- Quenching: After 2 hours, quench with saturated sodium thiosulfate ( ) to remove unreacted iodine (indicated by color change from brown to clear).
- Isolation: Acidify with HCl (1M), extract with dichloromethane (DCM), and dry over .
- Purification: Recrystallize from ethanol/water (9:1) to remove regioisomers.

## Single Crystal Growth (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for XRD. Use the Slow Evaporation Technique.

- Solvent System: Chloroform ( ) or Toluene.
  - Why: Non-polar/moderately polar solvents encourage the formation of intermolecular H-bonds between solute molecules rather than solute-solvent interactions.
- Procedure:
  - Dissolve 50 mg of purified compound in 2 mL of solvent in a scintillation vial.
  - Cover with parafilm and poke 3-4 pinholes to control evaporation rate.
  - Store in a vibration-free, dark environment at 20°C.
  - Timeline: Harvest crystals after 48–72 hours.

## Crystallographic Workflow

This section details the logic flow for solving the structure, emphasizing the detection of halogen bonds.

## Data Collection Strategy

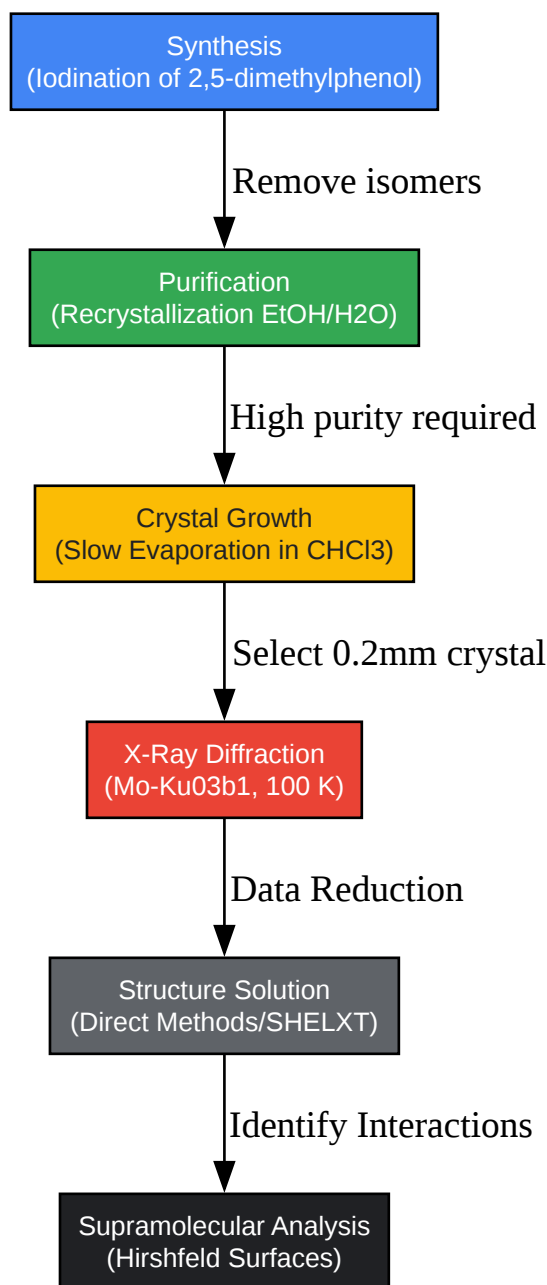
- Temperature: Collect data at 100 K (Cryostream).

- Reason: Reduces thermal motion (atomic displacement parameters), essential for resolving the electron density of the iodine atom and locating the hydroxyl hydrogen accurately.[1]
- Absorption Correction: Iodine is a heavy absorber ( ) . Apply rigorous multi-scan or analytical absorption corrections (e.g., SADABS) to prevent systematic errors in bond lengths.[1]

## Refinement Logic

- Space Group Determination: Expect Monoclinic ( ) or Triclinic ( ), common for planar aromatic phenols.[1]
- Hydrogen Placement:
  - Methyl H:[1] Constrain using a riding model (AFIX 137 in SHELX).
  - Hydroxyl H: Locate in the difference Fourier map. Refine isotropically with .[1] This is critical to proving the H-bond network.

## Visualization of Workflow



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Figure 1: Operational workflow for the structural determination of **2,5-dimethyl-4-iodophenol**.

## Supramolecular Analysis & Structural Expectations

This is the core scientific value of the guide. In the absence of a pre-existing CIF in the public domain, you must analyze your solved structure against these established motifs for halogenated phenols.[1]

## The Competition: H-Bond vs. X-Bond

The crystal packing is dictated by the competition between two primary synthons:

- Classical Hydrogen Bond ( ): Strong, electrostatic.[1] Typically forms infinite chains ( chains in graph set notation).
- Halogen Bond ( ): The "sigma-hole" on the Iodine atom (positive electrostatic potential) attracts the lone pair of the Phenolic Oxygen.

## Predicted Packing Motifs

Based on structural analogs (e.g., 4-iodophenol and 2,6-dimethyl-4-iodophenol), expect the following:

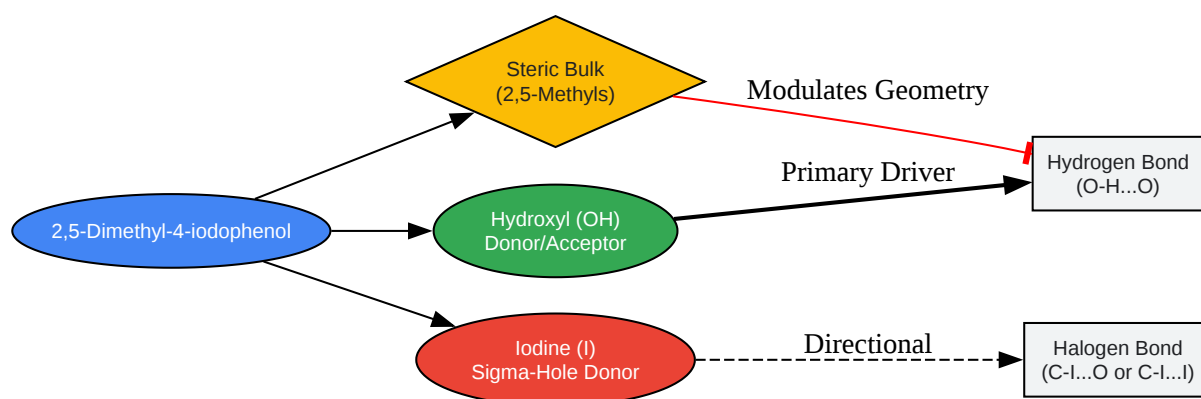
- Steric Steering: The methyl group at the 2-position (ortho to OH) provides steric bulk. This often prevents the formation of flat, planar sheets seen in simple phenols, forcing the molecules into helical chains or dimers.[1]
- Type II Halogen Bonding: Look for contacts.
  - Geometry:  
,  
.[1]
  - Significance: These contacts stabilize the stacking of aromatic rings.

## Quantitative Metrics for Validation

When analyzing your solved structure, validate interactions using these geometric cutoffs:

Interaction	Distance Limit ( )	Angle Limit ( )	Significance
			Primary structural driver
	(Sum of vdW)		Structure-directing X-bond
		T-shaped	Auxiliary stabilization

## Interaction Pathway Diagram



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Figure 2: Supramolecular interaction hierarchy.<sup>[1]</sup> Note how the 2,5-methyl steric bulk modulates the primary hydrogen bonding network.

## References

- Synthesis of Iodophenols: Dains, F. B., & Eberly, F. (1935).<sup>[1][3]</sup> p-Iodophenol.<sup>[1][3][4]</sup> Organic Syntheses, 15, 39.
- Halogen Bonding Principles: Metrangolo, P., et al. (2005).<sup>[1]</sup> Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5556-5563.<sup>[1]</sup>

[1]

- Structural Analogs (4-iodophenol): Ellwood, S., et al. (2014).[1] Halogen- and Hydrogen-Bonded Salts and Co-crystals. Chemistry – A European Journal.
- Crystal Engineering of Phenols: Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.[1] [1]

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## Sources

- [1. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents \[patents.google.com\]](#)
- [2. Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines: Orthogonal and Non-orthogonal Halogen and Hydrogen Bonding, and Synthetic Analogues of Halogen-Bonded Biological Systems - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 4-Iodophenol - Wikipedia \[en.wikipedia.org\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
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